Direct Yellow 27
Overview
Description
C.I. Direct Yellow 27, disodium salt, is an organic dye belonging to the azo dye family. It is widely used in the textile industry for dyeing cotton, wool, and silk. The compound is known for its bright yellow color and is also utilized in the food industry to color products such as cheese, butter, and margarine. Its chemical formula is C25H20N4Na2O9S3, and it has a molecular weight of 662.62 g/mol .
Mechanism of Action
Target of Action
Direct Yellow 27, also known as C.I. This compound, disodium salt, is primarily targeted at cellulose fibers . The large molecules of this acid dye bind directly to these fibers .
Mode of Action
The interaction of this compound with its targets involves the binding of the dye’s large molecules to cellulose fibers . This binding is facilitated by the dye’s good solubility in water and some organic solvents . The dye’s solubility is higher under acidic conditions, which makes it easier for this compound to dissolve when dyeing cellulose .
Biochemical Pathways
As a dye, it is known to play a significant role in biological experiments, helping researchers observe and analyze cell structures, track biomolecules, evaluate cell functions, distinguish cell types, detect biomolecules, study tissue pathology, and monitor microorganisms .
Result of Action
The primary result of this compound’s action is the imparting of a bright yellow color to the target material . This dye has good light fastness, meaning it retains its color well when exposed to light . It is also resistant to water and washing, making it suitable for use in industries such as textiles, leather, and paper .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the dye’s solubility decreases significantly under alkaline conditions, which can affect its ability to dye cellulose . Additionally, the dye is sensitive to hard water and changes color when it encounters copper or iron ions . It should be stored in a sealed container, away from sources of ignition and oxidizing agents .
Biochemical Analysis
Biochemical Properties
Direct Yellow 27 is an acid dye with large molecules that bind to cellulose fibers directly . It is a mono azo dye with good light fastness
Cellular Effects
It has been used to remove this compound dye from synthetic wastewater through an ionic flocculation process . The effect of contact time, temperature, and surfactant concentration on dye removal efficiency was evaluated .
Molecular Mechanism
It is known that this compound is a heterocyclic azo dye that can be degraded by Methylene Blue Immobilized Resin Dowex 11 (MBIR Dowex-11) under certain operating parameters .
Temporal Effects in Laboratory Settings
In laboratory settings, the fluorescence analyses of this compound have been carried out in various polar protic and polar aprotic solvents at room temperature . The excited-state lifetime measurement of the molecule in different solvents determined that this compound possessed a lifetime of 12.18 ns in DMSO and 6.8 ns in the water at a concentration of 100 µM .
Metabolic Pathways
It is known that this compound is a synthetic dye, and its degradation has been studied
Transport and Distribution
It is known that this compound is a synthetic dye used in various industries
Subcellular Localization
It is known that this compound is a synthetic dye used in various industries
Preparation Methods
The synthesis of C.I. Direct Yellow 27, disodium salt, involves several steps:
Reaction of Benzylamine with Ammonium Sulfate: Benzylamine reacts with ammonium sulfate under acidic conditions to form benzaldehyde amine.
Oxidation and Diazotization: Benzaldehyde amine undergoes oxidation and treatment with sodium sulfate, followed by diazotization to form pyrazole azo benzaldehyde.
Acylation Reaction: Pyrazole azo benzaldehyde is then subjected to acylation to yield C.I.
Industrial production methods often involve optimizing reaction conditions to improve yield and efficiency. This includes controlling temperature, pH, and reaction time to ensure the highest quality product.
Chemical Reactions Analysis
C.I. Direct Yellow 27, disodium salt, undergoes various chemical reactions:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can be reduced using reducing agents, resulting in the cleavage of the azo bond and formation of amines.
Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles, leading to the formation of substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and nucleophiles like hydroxide ions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
C.I. Direct Yellow 27, disodium salt, has a wide range of scientific research applications:
Chemistry: It is used as a dye in various chemical processes and as a tracer in analytical chemistry.
Biology: The compound is employed in biological experiments to stain and visualize cell structures, track biomolecules, and evaluate cell functions.
Medicine: It is used in histology and hematology to stain tissues and blood samples for microscopic examination.
Industry: Beyond textiles, it is used in the production of functional textiles, food pigments, and dye-sensitized solar cells.
Comparison with Similar Compounds
C.I. Direct Yellow 27, disodium salt, can be compared with other azo dyes such as:
C.I. Direct Yellow 8: Similar in structure but differs in the presence of additional functional groups, leading to variations in color fastness and solubility.
C.I. Direct Yellow 50: Another azo dye with different substituents, affecting its dyeing properties and applications.
The uniqueness of C.I. This compound lies in its specific combination of functional groups, which provide excellent solubility, bright coloration, and stability under various conditions.
Properties
IUPAC Name |
disodium;2-[4-[[1-(2-methoxyanilino)-1,3-dioxobutan-2-yl]diazenyl]-3-sulfonatophenyl]-6-methyl-1,3-benzothiazole-7-sulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O9S3.2Na/c1-13-8-10-18-22(23(13)41(35,36)37)39-25(27-18)15-9-11-17(20(12-15)40(32,33)34)28-29-21(14(2)30)24(31)26-16-6-4-5-7-19(16)38-3;;/h4-12,21H,1-3H3,(H,26,31)(H,32,33,34)(H,35,36,37);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLDNGJFRVWQASY-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)N=C(S2)C3=CC(=C(C=C3)N=NC(C(=O)C)C(=O)NC4=CC=CC=C4OC)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4Na2O9S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10889585 | |
Record name | 7-Benzothiazolesulfonic acid, 2-[4-[2-[1-[[(2-methoxyphenyl)amino]carbonyl]-2-oxopropyl]diazenyl]-3-sulfophenyl]-6-methyl-, sodium salt (1:2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10889585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
662.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10190-68-8 | |
Record name | C.I. 13950 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010190688 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Benzothiazolesulfonic acid, 2-[4-[2-[1-[[(2-methoxyphenyl)amino]carbonyl]-2-oxopropyl]diazenyl]-3-sulfophenyl]-6-methyl-, sodium salt (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 7-Benzothiazolesulfonic acid, 2-[4-[2-[1-[[(2-methoxyphenyl)amino]carbonyl]-2-oxopropyl]diazenyl]-3-sulfophenyl]-6-methyl-, sodium salt (1:2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10889585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Disodium 2-[4-[[1-[[(2-methoxyphenyl)amino]carbonyl]-2-oxopropyl]azo]-3-sulphonatophenyl]-6-methylbenzothiazole-7-sulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.407 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIRECT YELLOW 27 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N71N0J89ZH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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